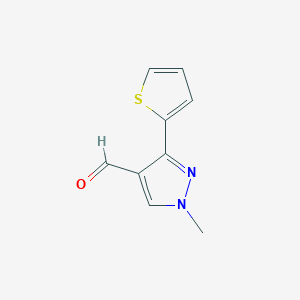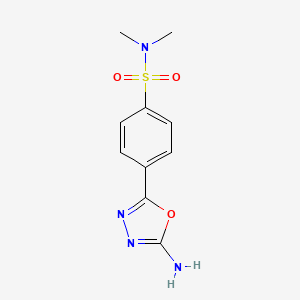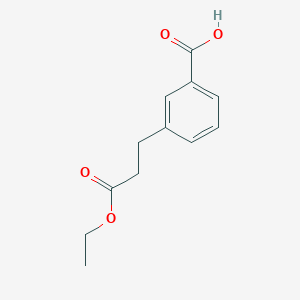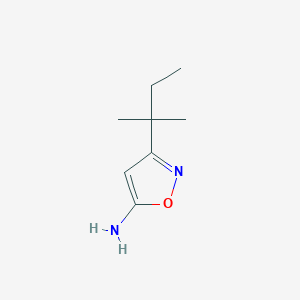
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
The compound “1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is fused with a thiophene ring, another type of aromatic heterocycle . This compound is related to various other compounds that have been studied for their potential applications in different fields .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, thiophene derivatives like 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde are explored for their potential as pharmacophores due to their structural similarity to various biologically active compounds. They may serve as key intermediates in synthesizing molecules with antiviral, anti-inflammatory, and anticancer properties .
Materials Science
Thiophene compounds are integral in developing conductive polymers and organic semiconductors. Their incorporation into polymeric chains can enhance electronic properties, making them suitable for applications in OLEDs and solar cells .
Agriculture
Derivatives of thiophene have been investigated for their fungicidal properties. Compounds structurally related to 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde could potentially be developed into novel fungicides to protect crops from fungal pathogens .
Environmental Science
In environmental science, thiophene-based compounds are studied for their role in green chemistry, particularly in corrosion inhibition, which is crucial for protecting infrastructure and reducing environmental pollution .
Analytical Chemistry
The chemical structure of thiophene derivatives allows them to be used as analytical reagents. They can be part of sensors or indicators due to their reactivity and the ability to produce colorimetric or fluorometric changes in response to specific analytes .
Biochemistry
In biochemistry, the reactivity of thiophene derivatives makes them valuable for studying protein interactions and enzyme kinetics. They can act as inhibitors or substrates in enzymatic assays, helping to elucidate biological pathways and mechanisms .
Future Directions
The future directions for research on “1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde” could include further exploration of its potential applications, such as its use in the synthesis of fungicides or as a corrosion inhibitor . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards .
properties
IUPAC Name |
1-methyl-3-thiophen-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-11-5-7(6-12)9(10-11)8-3-2-4-13-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWUUEJJXONEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1460943.png)
![5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1460944.png)







![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1460957.png)

amine](/img/structure/B1460960.png)
amine](/img/structure/B1460961.png)
![N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide](/img/structure/B1460964.png)